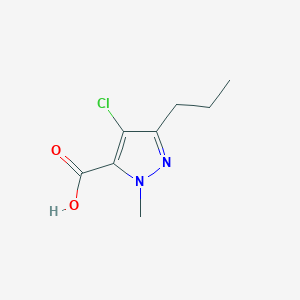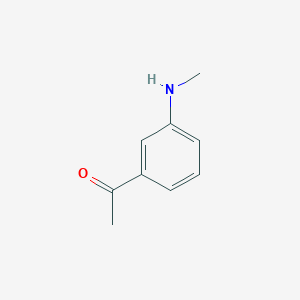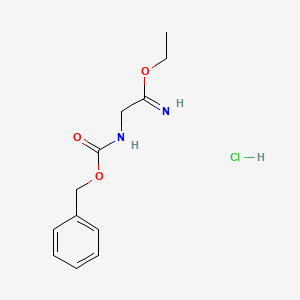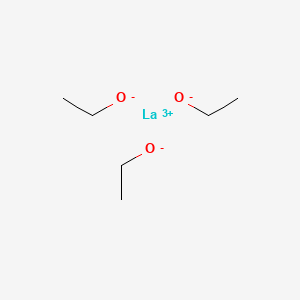
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H11ClN2O2 . It is also known by its synonyms such as 4-chloro-2-methyl-5-propylpyrazole-3-carboxylic acid and 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-methyl-3-propyl- .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C8H11ClN2O2/c1-3-4-5-6 (9)7 (8 (12)13)11 (2)10-5/h3-4H2,1-2H3, (H,12,13) . The Canonical SMILES representation is CCCC1=NN (C (=C1Cl)C (=O)O)C . Physical And Chemical Properties Analysis
The molecular weight of the compound is 202.64 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 55.1 Ų .Scientific Research Applications
D-Amino Acid Oxidase Inhibition
The compound is a potent and selective inhibitor of D-amino acid oxidase (DAO), which is involved in protecting cells from oxidative stress induced by D-Serine. This application is crucial in understanding pain mechanisms and could lead to the development of new analgesics .
Pharmaceutical Intermediate
It serves as an intermediate in the synthesis of pharmaceuticals like Sildenafil, a known phosphodiesterase V inhibitor. This highlights its role in the production of medications for conditions such as erectile dysfunction .
Plant Disease Resistance
A derivative, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA), has shown high anti-rice blast activity and can induce resistance against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities. Their synthesis and pharmacological effects are significant for developing treatments against these diseases .
Synthesis Strategies
The pyrazole nucleus can be synthesized using various strategies, which are essential for creating compounds with desired properties for different scientific applications .
Photophysical and Biological Properties Research
Research on pyrazole derivatives like 1H-Pyrazolo[3,4-b]quinolines over the past century has contributed to understanding their photophysical and biological properties, which is valuable for developing new materials and drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASQFHYPGEADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564099 | |
| Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
128537-49-5 | |
| Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128537-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)




![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
